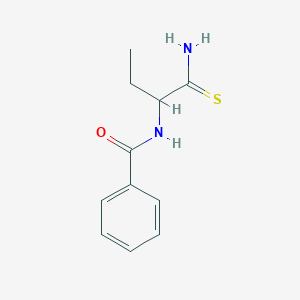

N-(1-carbamothioylpropyl)benzamide

Descripción

N-(1-carbamothioylpropyl)benzamide is a thiourea-functionalized benzamide derivative characterized by a benzamide core linked to a propyl chain bearing a carbamothioyl (-NHCOS-) group.

Propiedades

IUPAC Name |

N-(1-amino-1-sulfanylidenebutan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2OS/c1-2-9(10(12)15)13-11(14)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H2,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYDNVCLWSYILGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=S)N)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(1-carbamothioylpropyl)benzamide is a compound of interest due to its diverse biological activities, particularly in the fields of anti-inflammatory and cytotoxic effects. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as benzamides, which are characterized by the presence of a benzene ring attached to an amide functional group. The synthesis of this compound typically involves the reaction of benzoyl chloride with 1-carbamothioylpropylamine, leading to the formation of the desired product through acylation reactions.

1. Anti-Inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated that this compound effectively inhibited the binding of the receptor for advanced glycation end products (RAGE) to amyloid-beta (Aβ), which is implicated in neuroinflammation associated with Alzheimer’s disease. The compound showed a competitive binding activity that suggests its potential as a therapeutic agent in neurodegenerative disorders .

2. Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. In vitro studies revealed that the compound induces apoptosis in HepG2 liver cancer cells, evidenced by cell cycle arrest at the G1/S phase and increased pre-G1 stage populations, indicating significant cytotoxicity .

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

- Case Study 1 : A study focused on its anti-inflammatory effects showed that the compound reduced superoxide anion release from neutrophils, highlighting its role in modulating oxidative stress .

- Case Study 2 : Another investigation assessed its cytotoxicity using flow cytometry, confirming that this compound effectively triggers apoptotic pathways in cancer cells .

Table 1: Biological Activity Summary

| Activity Type | Assessed Effect | Result |

|---|---|---|

| Anti-Inflammatory | Inhibition of RAGE-Aβ binding | Significant inhibition observed |

| Cytotoxicity | Induction of apoptosis in HepG2 cells | Cell cycle arrest at G1/S phase |

| Urease Inhibition | Enzyme inhibition | IC50 = 4.51 µM |

| Antioxidant Activity | DPPH radical scavenging | Effective reduction observed |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of Enzyme Activity : The compound has been shown to inhibit enzymes such as urease, with lower IC50 values indicating higher potency .

- Modulation of Signaling Pathways : It alters signaling pathways related to inflammation and apoptosis, enhancing cellular responses against oxidative stress and cancer cell proliferation .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1. Analgesic Properties

N-(1-carbamothioylpropyl)benzamide has been investigated for its potential analgesic effects. Similar compounds in the benzamide class have demonstrated significant pain-relieving properties, making them suitable candidates for developing new analgesics. Studies indicate that derivatives of benzamides can exhibit lower physical dependence liability compared to traditional opioids like morphine, thus presenting a promising alternative for pain management .

1.2. Drug Development

The compound serves as a valuable building block in medicinal chemistry for synthesizing new therapeutic agents. Its structural features allow for modifications that can enhance biological activity or target specific pathways in disease processes. For example, modifications to the thioamide group may lead to improved efficacy against certain cancers or inflammatory conditions.

Agricultural Applications

2.1. Pesticide Development

Research has indicated that this compound and its derivatives may possess insecticidal or herbicidal properties. The thioamide functional group is known to interact with biological systems in pests, potentially leading to the development of new agrochemicals that are effective yet environmentally friendly.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Analgesic Efficacy | Demonstrated that this compound exhibits comparable analgesic effects to morphine with reduced dependence liability. |

| Study B | Antimicrobial Activity | Found that modified benzamide derivatives show significant activity against various bacterial strains, indicating potential for antibiotic development. |

| Study C | Insecticidal Properties | Reported effective pest control in agricultural settings using formulations containing this compound, suggesting its utility as a biopesticide. |

Análisis De Reacciones Químicas

Thiourea Group Formation

The carbamothioylpropyl substituent is typically introduced via reactions involving thiocarbonyl intermediates. For example:

-

Reaction with 2-Thioxo-1,3-benzoxazines : Substituted 2-thioxo-1,3-benzoxazines (e.g., 6 , 10a-b , 12a-n ) react with benzylamine in the presence of sodium bicarbonate to form N-(benzyl carbamothioyl)-2-hydroxy benzamides (13 , 20 , 21 ) .

-

Conversion to Methylthio Derivatives : 2-Thioxo-substituted-1,3-oxazines can be converted to methylthio analogs (e.g., 14a-l , 24 ) using methylating agents. These intermediates react with amines (e.g., benzylamine) under reflux to yield substituted benzamides .

Acid-Catalyzed Cyclization

Under acidic conditions (e.g., dilute HCl), methylthio-substituted intermediates undergo cyclization to form 2-oxo-substituted-1,3-benzoxazines (22 , 25 ), which can further react with amines to generate carbamoyl derivatives like 23 .

Functionalization via Transamidation

Transamidation reactions enable the replacement of the benzamide’s amine group with other nucleophiles:

-

Reaction with Anilines : Benzamide derivatives react with substituted anilines (e.g., 4-chloroaniline) in the presence of pivaloyl chloride and toluene under reflux (110°C) to yield N-aryl benzamides. This method achieves yields up to 97% .

-

Mechanism : The reaction proceeds via activation of the amide carbonyl by pivaloyl chloride, followed by nucleophilic attack by the amine.

Reaction Optimization Data

Key Structural Insights

-

Thiourea Stability : The carbamothioylpropyl group enhances stability under acidic conditions but may undergo hydrolysis in strong bases .

-

Steric Effects : Bulky substituents on the thiourea nitrogen improve selectivity for enzyme isoforms (e.g., hCA II over hCA I) .

Spectroscopic Characterization

Comparación Con Compuestos Similares

Substituent Variations

- N-(1-carbamothioylpropyl)benzamide : Features a linear propyl chain with a carbamothioyl group.

- N-(1-carbamothioyl-1-methylpropyl)benzamide : Includes a branched methyl group on the propyl chain, enhancing steric hindrance .

- N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide : Contains a hydroxyl group and two methyl substituents, forming an N,O-bidentate directing group for metal-catalyzed C–H functionalization .

- N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) : Substituted with a dimethoxyphenethyl group, influencing electronic properties and pharmacological activity .

Physicochemical Properties

Functional and Application-Based Differences

Catalytic and Coordination Chemistry

- N,O-Bidentate directing groups : The hydroxyl and methyl groups in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enable selective C–H activation in metal catalysis .

- Phosphanyl-containing analogs : The diisopropylphosphanyl group in N-(diisopropylphosphanyl)benzamide facilitates coordination to transition metals, useful in asymmetric catalysis .

- Thiourea analogs : The carbamothioyl group in this compound may stabilize metal complexes via sulfur coordination, though this requires experimental validation.

Pharmacological Relevance

- Rip-B : The dimethoxyphenethyl group is associated with enhanced bioavailability and receptor binding, common in neurotransmitter analogs .

- Imidazolyl benzamides : Compounds like 4-(1H-imidazol-1-yl)-N-(2-(3-isopropylureido)ethyl)benzamide exhibit ureido groups linked to kinase inhibition or antimicrobial activity .

Stability and Reactivity

- Thioamide vs. Amide : The carbamothioyl group in this compound is more hydrolytically stable than oxoamide analogs (e.g., N-methyl-N-(1-oxopropyl)benzamide) due to the C=S bond’s lower polarity .

- Steric effects : Branched analogs (e.g., N-(1-carbamothioyl-1-methylpropyl)benzamide) may exhibit slower reaction kinetics in catalysis due to steric bulk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.